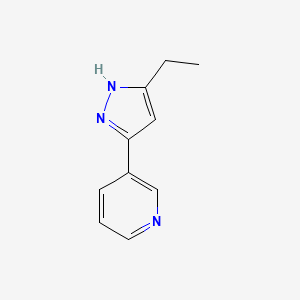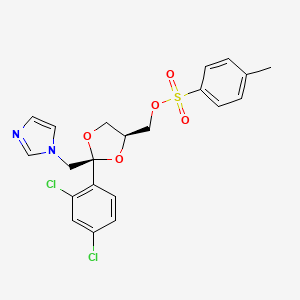
2,2-Dimethylpropyl trifluoromethanesulfonate
Vue d'ensemble
Description
2,2-Dimethylpropyl trifluoromethanesulfonate (DMTMS) is a sulfonate ester that is widely used in organic synthesis as a versatile reagent for the introduction of the triflate group. The triflate group is a powerful leaving group that can be easily displaced by nucleophiles, making DMTMS a useful tool for the preparation of a wide range of organic compounds.
Applications De Recherche Scientifique
Lewis Acid Catalysis
2,2-Dimethylpropyl trifluoromethanesulfonate is related to scandium trifluoromethanesulfonate, a powerful Lewis acid catalyst. Scandium trifluoromethanesulfonate is used in acylation reactions of alcohols with acid anhydrides and carboxylic acids. It shows high catalytic activity for primary alcohols and even sterically-hindered secondary or tertiary alcohols. This catalyst is particularly effective in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Electrochemical Studies
In electrochemical contexts, the dissociation behavior of trifluoromethanesulfonic acid, which shares functional groups with 2,2-Dimethylpropyl trifluoromethanesulfonate, has been studied in non-aqueous solvents. This research provides insights into the behavior of sulfonates in various solvents, including dimethyl sulfoxide and acetic acid (Fujinaga & Sakamoto, 1977).
Magnetism in Molecular Clusters
Research on divalent transition-metal trifluoromethanesulfonates reveals their application in constructing single-molecule magnets. This study demonstrates the potential of these compounds in designing novel magnetic materials with unique properties (Li et al., 2005).
Organic Synthesis
Trifluoromethanesulfonic acid, closely related to 2,2-Dimethylpropyl trifluoromethanesulfonate, is a potent reagent in organic synthesis. Its high protonating power and low nucleophilicity enable it to generate cationic species from organic molecules, facilitating the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Polysulfide Equilibria
In the study of inorganic polysulfides, methyl trifluoromethanesulfonate (a compound similar to 2,2-Dimethylpropyl trifluoromethanesulfonate) has been used as a derivatization agent. This research provides critical insights into the disproportionation constants and thermodynamics of polysulfides in aqueous solutions (Kamyshny et al., 2004).
Propriétés
IUPAC Name |
2,2-dimethylpropyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O3S/c1-5(2,3)4-12-13(10,11)6(7,8)9/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGMTZDTVBMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576985 | |
| Record name | 2,2-Dimethylpropyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66687-89-6 | |
| Record name | 2,2-Dimethylpropyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate](/img/structure/B1627385.png)
![Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate](/img/structure/B1627386.png)
![2-[(4-Phenoxyphenyl)amino]4H-1-benzoxazin-4-one](/img/structure/B1627389.png)



![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride](/img/structure/B1627394.png)

![Ethyl benzo[d]oxazole-2-carboxylate](/img/structure/B1627397.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1627398.png)
![[3,4'-Bipyridine]-5-carbonitrile](/img/structure/B1627401.png)
